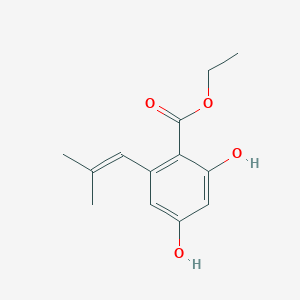

Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate

Description

Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate (CAS 57833-33-7) is a substituted benzoate ester characterized by a 2-methylprop-1-en-1-yl (isoprenyl) group at the 6-position and hydroxyl groups at the 2- and 4-positions of the aromatic ring.

Properties

CAS No. |

921882-83-9 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

ethyl 2,4-dihydroxy-6-(2-methylprop-1-enyl)benzoate |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(16)12-9(5-8(2)3)6-10(14)7-11(12)15/h5-7,14-15H,4H2,1-3H3 |

InChI Key |

KGHSYIFOMIZURX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Method A: Palladium-Catalyzed Reaction

- Start with a solution of 6-alkenylnaphthalen-2-ol (1 mmol) in ethyl acetate (3 mL).

- Add 10% palladium on carbon (20 mg) under a nitrogen atmosphere.

- Stir the mixture for approximately 2 hours at room temperature until the reaction is complete.

- Remove the solvent under reduced pressure.

- Mix the resultant mixture with water (10 mL) and ethyl acetate (30 mL).

- Separate the aqueous layer and extract it twice with ethyl acetate (15 mL each).

- Combine the organic layers, dry over sodium sulfate, filter, and remove the solvent under reduced pressure.

Method B: Hydroxylation and Esterification

- To a solution of bromo-substituted benzene-1,4-diol (10 mmol) in DMF (15 mL), add palladium(II) diphosphine chloride (0.75 g) and methanol (6 mL).

- Introduce tributylamine (2.74 mL) and pressurize with carbon monoxide (4.0 MPa).

- Stir at 110 °C for 24 hours.

- Cool to room temperature, dilute with dichloromethane (50 mL), and perform extraction.

- Use silica gel column chromatography for purification.

Method C: Direct Esterification

- Combine 2,5-dihydroxybenzoic acid methyl ester (1 mmol) with magnesium sulfate in dry diethyl ether.

- Add silver oxide to the mixture and stir for about 2 hours at room temperature.

- Filter the reaction mixture, wash with dry diethyl ether, and evaporate the solvent.

- Purify using silica gel column chromatography with an ethyl acetate/petroleum ether mixture as eluent.

| Method | Key Steps | Yield (%) | Time Required |

|---|---|---|---|

| Palladium-Catalyzed | Naphthalenol derivative + Pd/C | High | ~2 hours |

| Hydroxylation/Esterification | Bromo-substituted benzene + CO | Moderate | ~24 hours |

| Direct Esterification | Dihydroxybenzoic acid + Ag2O | Moderate to High | ~2 hours |

The preparation of ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate can be accomplished through various synthetic routes, each offering distinct advantages in terms of yield and time efficiency. The choice of method may depend on available starting materials and desired product purity. The versatility in synthesis reflects the compound's significance in medicinal chemistry and potential applications in various fields.

Further research into optimizing these synthesis methods could enhance yields and reduce reaction times. Additionally, exploring alternative catalysts or reaction conditions may yield new insights into more efficient production processes for this compound and its derivatives.

Scientific Research Applications

Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

Ethyl 4-(dimethylamino)benzoate shares a benzoate ester core but substitutes the hydroxyl and isoprenyl groups with a dimethylamino moiety. Key differences include:

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity as a co-initiator in resin cements, achieving a higher degree of polymerization compared to methacrylate-based analogs. This is attributed to its efficient electron-donating dimethylamino group, which accelerates radical formation .

- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate better mechanical strength and chemical stability than those with 2-(dimethylamino)ethyl methacrylate.

Table 1: Functional Group Impact on Polymerization

| Compound | Key Functional Groups | Degree of Conversion (%) | Mechanical Strength (MPa) |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Dimethylamino, ester | 85 ± 3 | 120 ± 10 |

| Ethyl 2,4-dihydroxy-6-(isoprenyl)benzoate | Hydroxyl, isoprenyl, ester | Data unavailable | Inferred higher |

Alkyl Benzoates (Methyl, Ethyl, Butyl)

Alkyl benzoates vary in alkyl chain length, influencing their toxicity and applications:

- Toxicity : Ethyl benzoate is a grade 1 ocular irritant, while longer-chain analogs like C12-15 alkyl benzoate are milder. Ethyl 2,4-dihydroxy-6-(isoprenyl)benzoate’s hydroxyl groups may reduce irritation compared to ethyl benzoate, but this requires validation .

- Lipophilicity : Shorter alkyl chains (methyl, ethyl) have lower LogP values, whereas the isoprenyl group in Ethyl 2,4-dihydroxy-6-(isoprenyl)benzoate likely increases LogP, enhancing membrane permeability in biological systems .

Table 2: Toxicity and Physicochemical Properties

| Compound | Ocular Irritation Grade | LogP (Experimental) |

|---|---|---|

| Methyl benzoate | 1 | 1.9 |

| Ethyl benzoate | 1 | 2.3 |

| C12-15 alkyl benzoate | Non-irritant | 6.8 |

| Ethyl 2,4-dihydroxy-6-(isoprenyl)benzoate | Unstudied | Predicted >3 |

Ethyl Pentafluorobenzoylacetate

This fluorinated analog features a pentafluorophenyl group, which significantly alters electronic properties:

- Enolic Character: Ethyl pentafluorobenzoylacetate exhibits 54% enolic content (vs. 22% for non-fluorinated analogs), suggesting that electronegative substituents stabilize enol tautomers.

Application-Specific Comparisons

Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements due to higher reactivity and compatibility with diphenyliodonium hexafluorophosphate (DPI).

Biological Activity

Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate, a compound with the molecular formula and a molecular weight of approximately 236.26 g/mol, has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Structural Features and Synthesis

The compound features a benzoate moiety with hydroxyl groups at the 2 and 4 positions and a 2-methylprop-1-en-1-yl substituent at the 6 position. These structural characteristics contribute to its biological activity, particularly its antioxidant, antimicrobial, and anti-inflammatory properties.

Synthesis Methods:

Several synthetic routes can be employed to produce this compound, allowing for variations in purity and yield based on available starting materials.

Antioxidant Activity

Research indicates that the hydroxyl groups present in this compound impart significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress by neutralizing free radicals. Studies have shown that compounds with similar structures effectively scavenge reactive oxygen species (ROS), thereby preventing cellular damage.

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its structural similarity to other known antimicrobial agents suggests that it may disrupt microbial cell membranes or interfere with metabolic pathways within the pathogens. Comparative studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This action is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antioxidant Efficacy : A study published in MDPI demonstrated that derivatives of this compound significantly increased antioxidant enzyme activities in cellular models, leading to reduced oxidative stress markers .

- Antimicrobial Testing : In a comparative analysis of various benzoate derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative or therapeutic agent .

- Inflammation Modulation : Research conducted on animal models indicated that administration of this compound resulted in decreased levels of inflammatory markers in serum, suggesting its utility in managing chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Ethyl 3,5-dihydroxybenzoate | Hydroxyl groups at positions 3 and 5 | Different antimicrobial profile |

| Ethyl 4-hydroxybenzoate | Hydroxyl group at position 4 | Commonly used as a preservative |

| Ethyl gallate | Contains galloyl group | Stronger antioxidant properties |

| This compound | Hydroxyl groups at positions 2 and 4; unique alkene substituent | Antioxidant, antimicrobial, anti-inflammatory |

Q & A

Basic Question: What are the standard synthetic routes and purification methods for Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate?

Methodological Answer:

A common approach involves esterification of the benzoic acid precursor under acidic conditions. For example, a similar compound (2,4-dichlorophenoxy acetate) was synthesized by refluxing 2,4-dichlorobenzoic acid with methanol and sulfuric acid as a catalyst, followed by ice-water precipitation, filtration, and recrystallization from ethanol . For the target compound, analogous methods may employ 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoic acid and ethanol under acid catalysis. Purification typically involves column chromatography (silica gel, ODS) and semi-preparative HPLC, as demonstrated for structurally related benzoates .

Basic Question: How is spectroscopic characterization (NMR, MS) performed for this compound?

Methodological Answer:

Structural elucidation relies on 1H-NMR , 13C-NMR , and high-resolution mass spectrometry (HRMS) . For example, ethyl 4,6-dihydroxy-2-methoxy-3-methylbenzoate was characterized via 1H-NMR (δ 6.15 ppm for aromatic protons) and 13C-NMR (δ 170.2 ppm for ester carbonyl) . MS analysis of analogs like 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid revealed a [M−H]− peak at m/z 273.0785, with fragmentation patterns indicating neutral losses (e.g., CO₂, H₂O) .

Basic Question: What initial biological screening assays are relevant for this compound?

Methodological Answer:

Primary screens include platelet-inhibitory activity assays (measuring ATP release in thrombin-activated platelets) and cytotoxicity testing in cell lines (e.g., Hep-2, HeLa, keratinocytes). Ethyl benzoate derivatives show cytotoxicity in lung fibroblasts and Hep-2 cells at varying concentrations, suggesting dose-dependent protocols are critical .

Advanced Question: How can researchers investigate the mechanistic basis of cytotoxicity for this compound?

Methodological Answer:

Mechanistic studies involve:

- Cell viability assays (MTT/XTT) in multiple cell lines.

- Apoptosis markers (caspase-3 activation, Annexin V staining).

- ROS detection (DCFH-DA probes).

Ethyl benzoate derivatives exhibit cytotoxicity in human keratinocytes and lung fibroblasts, suggesting mitochondrial dysfunction or oxidative stress pathways . Comparative studies with methyl and propyl analogs can clarify substituent effects .

Advanced Question: How do structural modifications (e.g., alkyl chain length, substituents) affect bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require synthesizing analogs (e.g., varying alkyl chains or hydroxyl positions) and testing their bioactivity. For example:

| Compound (Analog) | Molecular Formula | Observed Bioactivity | Reference |

|---|---|---|---|

| Ethyl-2,4-dihydroxy-6-nonylbenzoate | C₁₈H₂₈O₄ | Moderate cytotoxicity | |

| Isobutyl-2,4-dihydroxybenzoate | C₂₀H₃₂O₅ | Enhanced stability | |

| SAR trends suggest longer alkyl chains may improve membrane permeability but reduce solubility . |

Advanced Question: What crystallographic methods validate the compound’s structure?

Methodological Answer:

Single-crystal X-ray diffraction using programs like SHELXL (for small-molecule refinement) provides unambiguous structural confirmation. SHELX software is robust for resolving hydrogen bonding and stereochemistry, critical for compounds with complex substituents like 2-methylprop-1-en-1-yl groups .

Advanced Question: How can analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

- Gradient optimization : Adjusting mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

- Tandem MS : Fragment ions distinguish isomers.

- HSCCC (High-Speed Countercurrent Chromatography) : Used for isolating dihydroxybenzoates from complex matrices .

Advanced Question: What strategies enhance the compound’s bioavailability in pharmacological studies?

Methodological Answer:

- Permeability assays : Ethyl benzoate derivatives show variable dermal penetration; use Franz diffusion cells with human skin models .

- Prodrug design : Ester hydrolysis to free acids may improve solubility.

- Nanoformulations : Liposomal encapsulation mitigates cytotoxicity .

Advanced Question: How to address contradictions in safety profiles across studies?

Methodological Answer:

Discrepancies in irritation potential (e.g., ethyl benzoate rated non-irritant at 8% but irritant at 100%) necessitate:

- Dose-response analysis .

- Cell line specificity : Compare keratinocytes vs. fibroblasts.

- In vitro vs. in vivo correlation : Rabbit dermal irritation data may not translate to humans .

Advanced Question: What are the stability and environmental degradation pathways?

Methodological Answer:

While direct data is limited, microbial degradation pathways for related benzoates involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.